A Technical Guide to the Physicochemical Characterization of (R)-(3,3-Difluorocyclohexyl)methanol for Pharmaceutical Development
A Technical Guide to the Physicochemical Characterization of (R)-(3,3-Difluorocyclohexyl)methanol for Pharmaceutical Development
Foundational Molecular Attributes
Before any experimental work, establishing the foundational identity of the molecule is paramount. These core attributes are derived from its chemical structure and serve as the basis for all subsequent analysis.
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Chemical Structure:
(Note: This is a representative 2D image. The actual molecule exists in a dynamic equilibrium of chair conformations.) -
Core Identifiers: The fundamental calculated and registered properties of (R)-(3,3-Difluorocyclohexyl)methanol are summarized below. These values are critical for documentation, literature searches, and spectrometric analysis.
| Property | Value | Source |
| CAS Number | 1556901-52-0 | [1] |
| Molecular Formula | C₇H₁₂F₂O | |
| Molecular Weight | 150.17 g/mol | [2] |
Thermal Properties: A Window into Purity and Physical State
The thermal behavior of a compound dictates its physical state at various temperatures and is a critical indicator of its purity. For a novel substance like (R)-(3,3-Difluorocyclohexyl)methanol, precise determination of its boiling and melting points is a primary step in its characterization.
Boiling Point Determination
The boiling point is essential for designing purification protocols (distillation) and for understanding handling requirements. The micro-scale method is ideal when material is scarce, as is common in early-stage drug discovery.
The chosen method, micro-reflux determination, is based on the principle that the temperature of a vapor in equilibrium with its boiling liquid is constant and equals the boiling point at that pressure.[3][4] The slow heating rate near the boiling point is crucial to ensure the system reaches thermal equilibrium, providing an accurate reading.[5] The continuous stream of bubbles from the capillary indicates that the vapor pressure of the sample equals the ambient pressure. The point at which the liquid is drawn back into the capillary upon cooling signifies the precise moment the vapor pressure drops below the ambient pressure, marking the boiling point.[3]
Caption: Workflow for micro-boiling point determination.
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Preparation: Place a small amount (a few milliliters) of (R)-(3,3-Difluorocyclohexyl)methanol into a small test tube.[6]
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Capillary Insertion: Insert a melting point capillary tube (sealed end up) into the liquid.[6]
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Assembly: Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
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Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus with a boiling point function).
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Initial Heating: Heat the apparatus at a medium rate until the temperature is about 15-20°C below the expected boiling point.
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Fine Heating: Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[3]
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Observation: Watch for the point at which a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[3]
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Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube.[3]
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Validation: Repeat the measurement at least two more times to ensure reproducibility.
Melting/Freezing Point Determination
While likely a liquid at room temperature, determining the freezing point is mechanistically identical to determining the melting point and provides a key purity benchmark. Pure crystalline solids exhibit a sharp melting point (a narrow range of 0.5-1.0°C), whereas impurities typically depress the melting point and broaden the range.[7]
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Sample Loading: Introduce a small amount of the liquid sample into a capillary tube via capillary action.
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Cooling: Place the capillary tube into a melting point apparatus that has been cooled significantly below the expected freezing point (e.g., using a cold bath or a specialized apparatus).
-
Freezing: Observe the sample as it freezes into a solid crystalline mass.
-
Heating: Begin heating the sample slowly, at a rate of 1-2°C per minute.[8]
-
Measurement: Record the temperature at which the first droplet of liquid appears (onset of melt) and the temperature at which the last crystal disappears (completion of melt).[9] This range is the melting point.
-
Validation: A narrow range indicates high purity. For a self-validating system, a second trial should be performed on a fresh sample.[8]
Bulk Physical Properties: Density and Solubility
These properties are fundamental to formulation science, defining how the compound will behave in solutions and mixtures.
Density Determination
Density is a crucial parameter for converting mass to volume, essential for formulation, dosing, and process chemistry calculations.
The volumetric method is a direct application of the definition of density (ρ = m/V).[10] Using an electronic balance for mass and a graduated cylinder for volume provides a straightforward and accessible determination.[11] For higher accuracy, a pycnometer is recommended as it allows for more precise volume measurement. The protocol's trustworthiness is enhanced by performing multiple measurements and averaging the results, which minimizes random errors.[10] Recording the temperature is critical, as density is temperature-dependent.
Caption: Workflow for determining density by the volumetric method.
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Mass of Cylinder: Accurately weigh a clean, dry 10 mL graduated cylinder on an electronic balance. Record this mass.[10]
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Add Sample: Add a known volume (e.g., 5-8 mL) of (R)-(3,3-Difluorocyclohexyl)methanol to the graduated cylinder.
-
Mass of Sample + Cylinder: Weigh the graduated cylinder containing the liquid and record the combined mass.[10]
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Volume Measurement: Carefully read the volume of the liquid from the bottom of the meniscus.
-
Temperature: Measure and record the temperature of the liquid.
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Calculation:
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Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
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Calculate the density by dividing the mass of the liquid by its volume.
-
-
Validation: Repeat the procedure two more times and calculate the average density.[10]
Solubility Profiling
Solubility is arguably one of the most critical physical properties in drug development, directly influencing bioavailability, formulation, and the choice of solvents for synthesis and analysis.[12] A qualitative assessment across a range of pharmaceutically relevant solvents provides a foundational understanding of the compound's behavior.
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Preparation: Dispense a small, measured amount (e.g., 10 mg) of (R)-(3,3-Difluorocyclohexyl)methanol into a series of small, labeled test tubes.
-
Solvent Addition: To the first tube, add the chosen solvent (e.g., water) dropwise, up to a total volume of 1 mL, agitating vigorously after each addition.[13]
-
Observation: Observe if the compound dissolves completely.
-
Classification: Classify the solubility based on the amount of solvent required for dissolution (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).
-
Systematic Testing: Repeat steps 2-4 for a panel of solvents with varying polarities.
| Solvent | Polarity Index (P') | Expected Solubility Rationale | Observed Solubility |
| Water | 10.2 | The alcohol group provides hydrogen bonding capability, but the difluorocyclohexyl ring is largely nonpolar. Solubility is expected to be low. | |
| Methanol | 5.1 | [14] | "Like dissolves like." As a small polar protic alcohol, high solubility is expected. |
| Ethanol | 4.3 | Similar to methanol, high solubility is expected. | |
| Dichloromethane (DCM) | 3.1 | A polar aprotic solvent, should readily dissolve the compound. | |
| Diethyl Ether | 2.8 | A nonpolar solvent with some polarity, likely a good solvent. | |
| Hexanes | 0.1 | A nonpolar solvent; solubility may be limited due to the polar alcohol group. |
Spectroscopic and Chromatographic Identity
Beyond physical properties, confirming the molecular structure and purity is non-negotiable. Spectroscopic and chromatographic methods provide the definitive chemical fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, a suite of experiments is necessary.
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¹H NMR: Will confirm the number and connectivity of hydrogen atoms. The proton on the carbon bearing the hydroxyl group (CH-OH) and the protons on the carbon bearing the methanol group (CH₂-OH) will be key diagnostic signals.
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¹³C NMR: Will show 7 distinct carbon signals, confirming the carbon skeleton. The chemical shifts will be influenced by the attached fluorine and oxygen atoms.
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¹⁹F NMR: This is critical for fluorinated compounds. The geminal difluoro group on the cyclohexane ring is expected to show a complex signal, potentially an AB quartet, due to the axial and equatorial fluorines being chemically non-equivalent in a locked chair conformation, further split by coupling to nearby protons.[15][16] The chemical shifts provide definitive proof of the fluorine environment.[17]
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition and structural motifs.
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High-Resolution MS (HRMS): This is required to confirm the molecular formula (C₇H₁₂F₂O) by providing a highly accurate mass measurement.
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Fragmentation Analysis: In tandem MS (MS/MS), expected fragmentation pathways would include the loss of a water molecule (M-18), loss of the hydroxymethyl group (M-31), and characteristic fragmentation of the difluorocyclohexane ring.[18]
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Purity Assessment: When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this method becomes a powerful tool for assessing the purity of the sample and identifying any potential impurities or isomers.[19][20]
Conclusion
The systematic characterization of (R)-(3,3-Difluorocyclohexyl)methanol through the determination of its thermal, bulk, and spectroscopic properties is a critical exercise for any research or development program utilizing this building block. The protocols and workflows outlined in this guide provide a comprehensive and scientifically rigorous approach to generating this essential data. By understanding not just the "what" but the "why" behind these analytical techniques, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the journey from molecular design to innovative therapeutic application.
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